molecular formula C15H21ClN2O2 B1445553 tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate CAS No. 886767-41-5

tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate

Cat. No.: B1445553
CAS No.: 886767-41-5
M. Wt: 296.79 g/mol
InChI Key: NLCGGRDOWINSEJ-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate” is an organic compound with the molecular formula C15H21ClN2O2 and a molecular weight of 296.8 . It is typically in the form of an oil .


Synthesis Analysis

The synthesis of “this compound” involves two steps :


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-6-4-5-7-12(11)16/h4-7,13,17H,8-10H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.155±0.06 g/cm3 and a predicted boiling point of 396.5±42.0 °C . It is typically in the form of an oil .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of various tert-butyl piperazine-1-carboxylate derivatives have been a focal point in chemical research. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was synthesized through a condensation reaction and characterized by spectroscopic methods and single-crystal X-ray diffraction, showcasing its potential in crystallography and molecular structure studies (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

  • The crystal and molecular structure of various tert-butyl piperazine-1-carboxylate compounds have been extensively studied. For example, the structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate was determined, providing insights into bond lengths, angles, and crystal packing, which is crucial for understanding the compound's chemical behavior (Mamat et al., 2012).

Biological Applications

  • Tert-butyl piperazine-1-carboxylate derivatives have been evaluated for their biological activities. For instance, a study on tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate demonstrated moderate antibacterial and antifungal activities, highlighting their potential in pharmacology and as antimicrobial agents (Kulkarni et al., 2016).

Anticorrosive Properties

  • Investigations into the anticorrosive properties of tert-butyl piperazine-1-carboxylate derivatives have been conducted, exemplified by a study on tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, which demonstrated significant inhibition efficiency against corrosion in a specific environment. This suggests applications in materials science and corrosion protection (Praveen et al., 2021).

Chemical Synthesis

  • Tert-butyl piperazine-1-carboxylate compounds have been utilized in various chemical synthesis processes. For instance, non-cross-linked polystyrene-supported piperazine was synthesized using tert-butyl piperazine derivatives, facilitating reactions like Knoevenagel condensation under microwave assistance. This illustrates their role in chemical synthesis and catalysis (Yang et al., 2004).

Safety and Hazards

Safety information suggests that exposure to this compound should be avoided as it may cause skin and eye irritation, and specific target organ toxicity . It is recommended to wear appropriate personal protective equipment and avoid inhalation, ingestion, or contact with skin and eyes .

Properties

IUPAC Name

tert-butyl 3-(3-chlorophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-8-7-17-13(10-18)11-5-4-6-12(16)9-11/h4-6,9,13,17H,7-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCGGRDOWINSEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743846
Record name tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886767-41-5
Record name tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(3-chlorophenyl)piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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